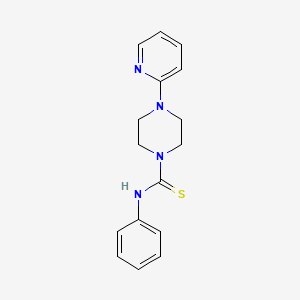

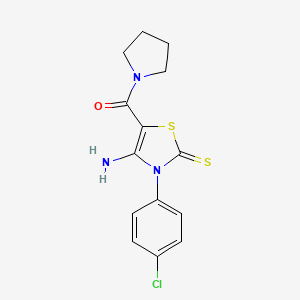

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide, also known as PPTA, is a chemical compound that belongs to the class of piperazine derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. In

Aplicaciones Científicas De Investigación

1. Antibacterial and Antifungal Activities

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamides, including variants like ML267, have been studied for their antibacterial and antifungal properties. These compounds demonstrate notable inhibition of bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell viability and virulence. This class of compounds shows submicromolar inhibition of bacterial Sfp-PPTase without affecting the human orthologue, making them promising for treating bacterial infections like methicillin-resistant Staphylococcus aureus (Foley et al., 2014).

2. Anti-Inflammatory and Analgesic Properties

Compounds similar to N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide have been explored for their potential anti-inflammatory and analgesic activities. Studies have found that certain derivatives in this chemical class can show effects comparable to traditional anti-inflammatory drugs, with some exhibiting moderate hypotensive activities in animal models (Ranise et al., 1991).

3. Anticancer Potential

Research on this compound derivatives has indicated potential anticancer applications. Some synthesized compounds within this chemical group have demonstrated promising in vitro anticancer activity, particularly against leukemia, colon cancer, and melanoma. This suggests their utility in developing novel cancer treatments (Szafrański & Sławiński, 2015).

4. Anti-Angiogenic and DNA Cleavage Activities

Certain this compound derivatives have shown significant anti-angiogenic and DNA cleavage activities. These activities are crucial in the context of cancer treatment, as they can inhibit the formation of blood vessels in tumors and interact with DNA, potentially leading to cancer cell death (Kambappa et al., 2017).

5. Serotonin Reuptake Inhibition

Research has identified that certain derivatives of this compound exhibit potent serotonin reuptake inhibition. This property is significant for developing treatments for depression and other mood disorders (Xu et al., 2021).

6. Use as Derivatization Reagents in LC/MS

Some derivatives of this compound are utilized as derivatization reagents in liquid chromatography and mass spectrometry. This application is vital in analytical chemistry for enhancing the detection and quantification of various substances (Inoda et al., 2011).

7. Metabolic Studies in Antineoplastic Treatments

This compound and its derivatives have been studied for their metabolic profiles in antineoplastic treatments. Understanding the metabolic pathways of these compounds is crucial in optimizing their therapeutic efficacy and minimizing adverse effects (Gong et al., 2010).

Mecanismo De Acción

Target of Action

N-phenyl-4-(pyridin-2-yl)piperazine-1-carbothioamide is a novel compound that has been synthesized and evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra

Mode of Action

It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .

Biochemical Pathways

The compound’s significant activity against mycobacterium tuberculosis suggests that it may interfere with the biochemical pathways essential for the survival and proliferation of this bacterium .

Result of Action

This compound has shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound’s molecular and cellular effects are likely related to its ability to inhibit the growth and proliferation of this bacterium .

Action Environment

Like other anti-tubercular agents, its efficacy may be influenced by factors such as the presence of other drugs, the patient’s immune status, and the genetic characteristics of the target bacterium .

Propiedades

IUPAC Name |

N-phenyl-4-pyridin-2-ylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h1-9H,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHUGFIKZRYEKOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2794363.png)

![N-(2,5-diethoxyphenyl)-5-[(4-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-2-[(6-pyridin-4-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2794368.png)

![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)

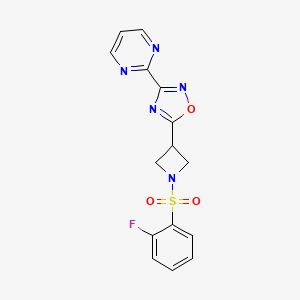

![2-(3-fluorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2794371.png)

![Tert-butyl N-[(1R,2R,4S)-4-(aminomethyl)-2-hydroxycyclopentyl]carbamate](/img/structure/B2794372.png)

![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)

![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)

![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)